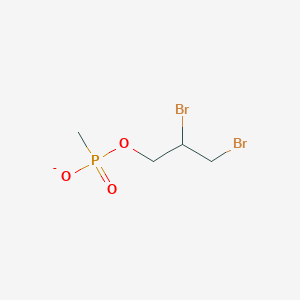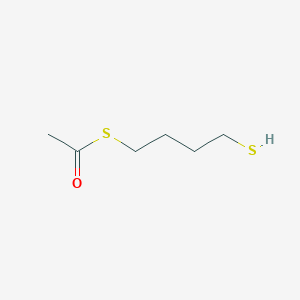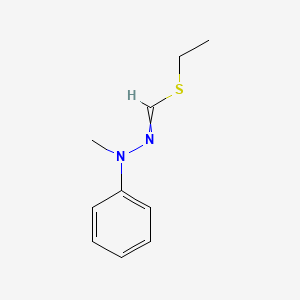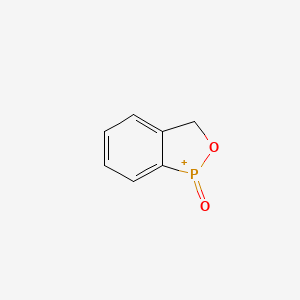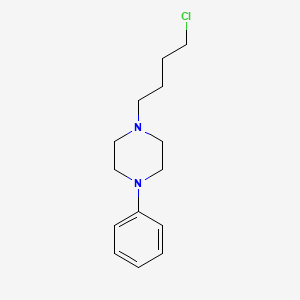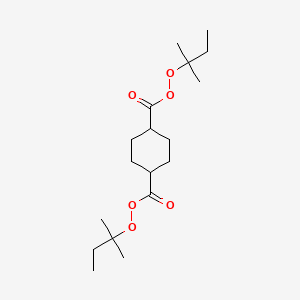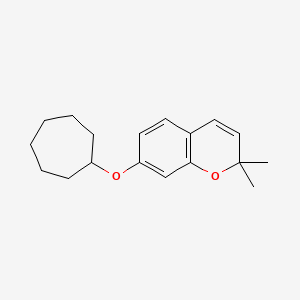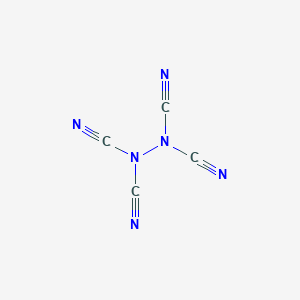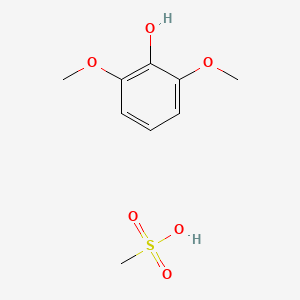
2,6-Dimethoxyphenol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyphenol and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and use as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyphenol can be synthesized through various methods, including the methylation of pyrogallol using dimethyl sulfate or methyl iodide in the presence of a base. Another method involves the demethylation of 2,6-dimethoxyanisole using boron tribromide.
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. Industrial production methods include the air oxidation of dimethyl disulfide, followed by purification processes to obtain high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in laccase-catalyzed oxidation reactions, resulting in the formation of dimers and other oligomeric products .
Methanesulfonic acid is a strong acid and can participate in esterification, alkylation, and other acid-catalyzed reactions. It is also used in the electrochemical deposition of metals and as an electrolyte in redox flow batteries .
Common Reagents and Conditions: Common reagents for the oxidation of 2,6-dimethoxyphenol include laccase enzymes and mediators such as ABTS and TEMPO . Methanesulfonic acid is often used in combination with alcohols for esterification reactions and with alkenes for alkylation reactions.
Major Products: The oxidation of 2,6-dimethoxyphenol typically results in the formation of dimers such as 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol . Methanesulfonic acid reactions produce esters, alkylated products, and metal deposits, depending on the specific reaction conditions .
Scientific Research Applications
2,6-Dimethoxyphenol is used in various scientific research applications, including the study of lignin degradation, antioxidant activity, and as a substrate in enzymatic reactions. It has applications in organic synthesis, particularly in the formation of bioactive compounds .
Methanesulfonic acid is widely used in green chemistry due to its strong acidity and low toxicity. It is employed in the production of biodiesel, electroplating, and as an electrolyte in batteries. Its high solubility and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action for 2,6-dimethoxyphenol in enzymatic reactions involves the abstraction of electrons by laccase enzymes, leading to the formation of reactive radicals. These radicals undergo coupling reactions to form dimers and other oligomers .
Methanesulfonic acid acts as a Brønsted acid, donating protons in acid-catalyzed reactions. Its strong acidity and stability make it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
2,6-Dimethoxyphenol is similar to other phenolic compounds such as guaiacol and catechol. its unique structure with two methoxy groups provides distinct reactivity and applications, particularly in the formation of dimers with enhanced antioxidant activity .
Methanesulfonic acid is comparable to other strong acids like sulfuric acid and hydrochloric acid. Its advantages include lower toxicity, higher solubility of metal salts, and suitability for green chemistry applications .
Similar Compounds
- Guaiacol
- Catechol
- Sulfuric acid
- Hydrochloric acid
Properties
CAS No. |
120888-12-2 |
|---|---|
Molecular Formula |
C9H14O6S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2,6-dimethoxyphenol;methanesulfonic acid |
InChI |
InChI=1S/C8H10O3.CH4O3S/c1-10-6-4-3-5-7(11-2)8(6)9;1-5(2,3)4/h3-5,9H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
FHEMZDRZXFFAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
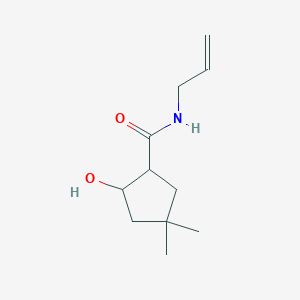
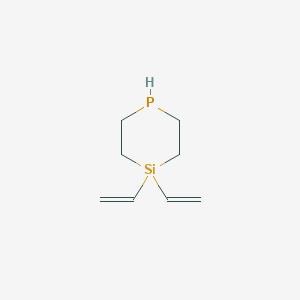
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
